

TG(16:0-d9/20:4/16:0) molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9

Cat. No.: B12416307

[Get Quote](#)

An In-depth Technical Guide to the Molecular Properties of TG(16:0-d9/20:4/16:0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the triglyceride (TG) TG(16:0-d9/20:4/16:0), a complex lipid of significant interest in lipidomic research. We will delve into its chemical composition, the precise calculation of its molecular weight and formula, and its primary application as an internal standard in mass spectrometry-based quantification.

Introduction to TG(16:0-d9/20:4/16:0)

TG(16:0-d9/20:4/16:0) is a triacylglycerol molecule featuring a glycerol backbone esterified with three distinct fatty acid chains. Specifically, it comprises one molecule of palmitic acid (16:0), one molecule of arachidonic acid (20:4), and one molecule of palmitic acid that has been isotopically labeled with nine deuterium atoms (16:0-d9). The notation signifies a glycerol molecule with a deuterated palmitic acid, an arachidonic acid, and a standard palmitic acid attached, with the positions on the glycerol backbone often being specific (e.g., sn-1, sn-2, and sn-3) for stereospecific naming. This deuterated triglyceride is primarily utilized as an internal standard for the precise quantification of its non-labeled counterpart, TG(16:0/20:4/16:0), in complex biological samples using mass spectrometry.[\[1\]](#)[\[2\]](#)

Molecular Formula and Weight Determination

The accurate determination of the molecular formula and weight is fundamental to the application of TG(16:0-d9/20:4/16:0) in quantitative analyses. The overall formula and weight are derived from the sum of its constituent parts, accounting for the loss of water molecules during the esterification process.

Constituent Components

The triglyceride is assembled from a glycerol backbone and three fatty acid chains. Let's examine each component individually:

Component	Notation	Chemical Formula	Molecular Weight (g/mol)
Palmitic Acid	16:0	<chem>C16H32O2</chem>	256.43[3][4]
Palmitic Acid-d9	16:0-d9	<chem>C16H23D9O2</chem>	265.5[5][6]
Arachidonic Acid	20:4	<chem>C20H32O2</chem>	304.47[7][8][9]
Glycerol	<chem>C3H8O3</chem>	92.09[10][11][12]	

Calculation of the Final Molecular Formula and Weight

The formation of a triglyceride from glycerol and three fatty acids involves three esterification reactions. In each reaction, a molecule of water (H_2O) is eliminated.

Molecular Formula Calculation:

- Sum of atoms from individual components:
 - Palmitic Acid (C16H32O2)
 - Palmitic Acid-d9 (C16H23D9O2)
 - Arachidonic Acid (C20H32O2)
 - Glycerol (C3H8O3)
 - Total: $C(16+16+20+3)H(32+23+32+8)D_9O(2+2+2+3) = C_{55}H_{95}D_9O_9$

- Subtract three water molecules (H_2O) lost during esterification:

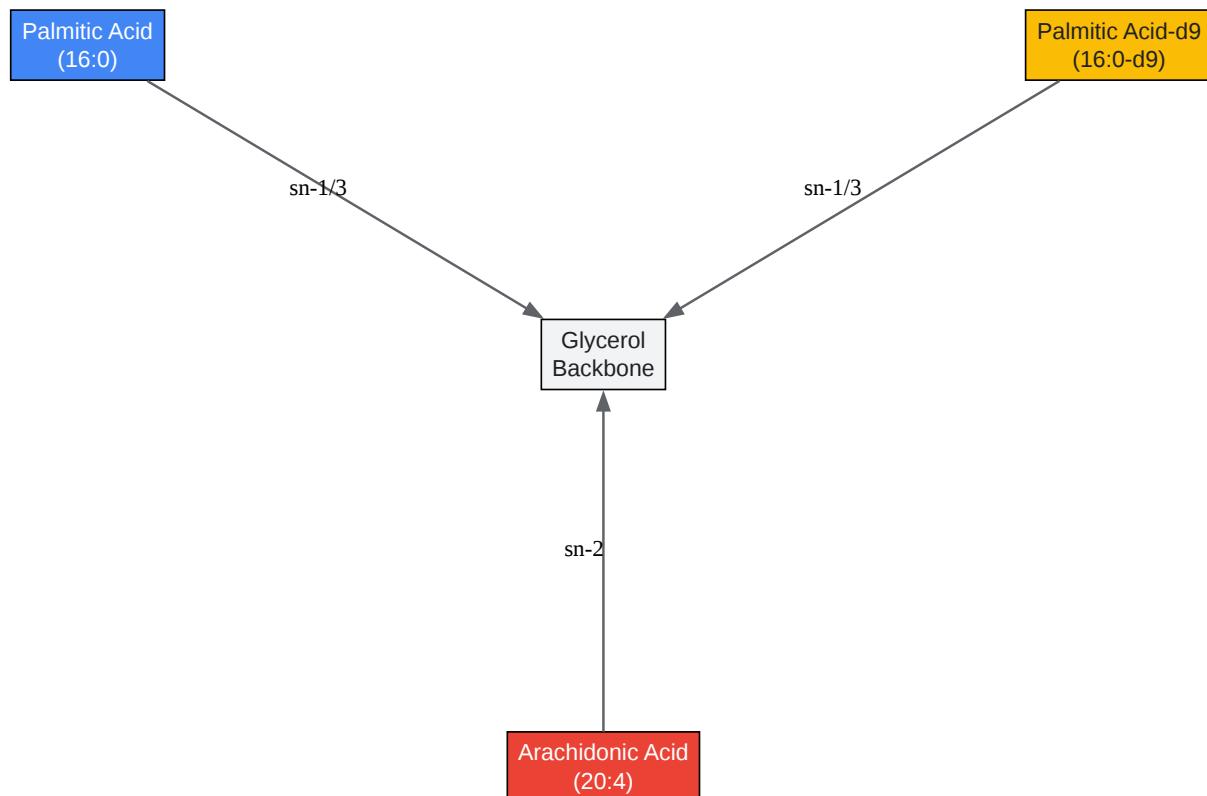
- $3 \times \text{H}_2\text{O} = \text{H}_6\text{O}_3$

- Final Formula: $\text{C}_{55}\text{H}(95-6)\text{D}_9\text{O}(9-3) = \text{C}_{55}\text{H}_{89}\text{D}_9\text{O}_6$ [\[1\]](#)[\[2\]](#)

Molecular Weight Calculation:

- Sum of molecular weights of individual components:

- $256.43 \text{ g/mol (Palmitic Acid)} + 265.5 \text{ g/mol (Palmitic Acid-d9)} + 304.47 \text{ g/mol (Arachidonic Acid)} + 92.09 \text{ g/mol (Glycerol)} = 918.49 \text{ g/mol}$


- Subtract the molecular weight of three water molecules (18.015 g/mol each):

- $3 \times 18.015 \text{ g/mol} = 54.045 \text{ g/mol}$

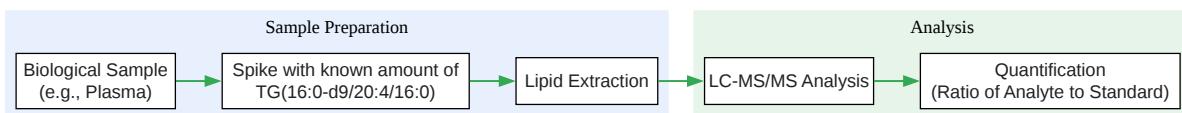
- Final Molecular Weight: $918.49 \text{ g/mol} - 54.045 \text{ g/mol} = 864.445 \text{ g/mol}$

This calculated value is in excellent agreement with the formula weight of 864.4 provided by suppliers.[\[1\]](#)[\[2\]](#)

The structural representation of this triglyceride can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Molecular structure of TG(16:0-d9/20:4/16:0).


Application in Quantitative Lipidomics

The primary role of TG(16:0-d9/20:4/16:0) is as an internal standard in quantitative mass spectrometry. The nine deuterium atoms give it a mass distinct from its endogenous, non-labeled counterpart, while maintaining nearly identical chemical and physical properties.

Rationale for Using a Stable Isotope-Labeled Internal Standard

In mass spectrometry-based quantification, variations in sample preparation, extraction efficiency, and instrument response can introduce significant errors. An ideal internal standard co-elutes chromatographically with the analyte of interest and experiences the same variations. By adding a known amount of the deuterated standard to a sample, the ratio of the signal from the endogenous analyte to the signal from the internal standard can be used to accurately calculate the concentration of the endogenous analyte, thereby correcting for experimental variability.

The workflow for using TG(16:0-d9/20:4/16:0) as an internal standard is outlined below:

[Click to download full resolution via product page](#)

Caption: Quantitative lipidomics workflow.

Experimental Protocol: Quantification of TG(16:0/20:4/16:0) using LC-MS/MS

Below is a generalized protocol for the quantification of TG(16:0/20:4/16:0) in a biological matrix.

1. Preparation of Internal Standard Stock Solution:

- Dissolve TG(16:0-d9/20:4/16:0) in a suitable organic solvent (e.g., chloroform or methyl acetate) to a known concentration (e.g., 1 mg/mL).[\[1\]](#)
- Perform serial dilutions to create a working solution at the desired concentration for spiking into samples.

2. Sample Preparation and Lipid Extraction:

- Thaw the biological sample (e.g., 50 μ L of plasma) on ice.
- Add a precise volume of the TG(16:0-d9/20:4/16:0) internal standard working solution to the sample.
- Perform a lipid extraction using a standard method such as a modified Bligh-Dyer or Folch extraction with chloroform and methanol.
- Evaporate the organic solvent phase to dryness under a stream of nitrogen.
- Reconstitute the dried lipid extract in a solvent compatible with the liquid chromatography system (e.g., methanol/isopropanol).

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC): Separate the lipid classes using a suitable column (e.g., a C18 reversed-phase column). Use a gradient elution with solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium formate to improve ionization.
- Mass Spectrometry (MS): Operate the mass spectrometer in a positive ion mode. Use a method such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect the precursor-to-fragment ion transitions for both the endogenous triglyceride and the deuterated internal standard.
 - Precursor Ion (Endogenous): $[M+NH_4]^+$ or $[M+Na]^+$ adduct of TG(16:0/20:4/16:0).
 - Precursor Ion (Internal Standard): $[M+NH_4]^+$ or $[M+Na]^+$ adduct of TG(16:0-d9/20:4/16:0).
 - Fragment Ions: Monitor for characteristic fragment ions corresponding to the neutral loss of the fatty acid chains.

4. Data Analysis and Quantification:

- Integrate the peak areas for the selected transitions of both the endogenous analyte and the internal standard.

- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Determine the concentration of the endogenous TG(16:0/20:4/16:0) in the original sample by comparing the area ratio to a standard curve generated from known concentrations of the non-labeled standard and a fixed amount of the internal standard.

Conclusion

TG(16:0-d9/20:4/16:0) is a well-characterized, deuterated triglyceride with a molecular formula of $C_{55}H_{89}D_9O_6$ and a molecular weight of approximately 864.4 g/mol. Its design as a stable isotope-labeled internal standard makes it an indispensable tool for researchers in lipidomics, enabling the accurate and precise quantification of its endogenous counterpart in complex biological systems. A thorough understanding of its molecular properties is crucial for its effective application in advancing our knowledge of lipid metabolism and its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 1-Palmitoyl-d9-2-Arachidonoyl-3-Palmitoyl-sn-glycerol | Cayman Chemical | Biomol.com [biomol.com]
- 3. Palmitic acid - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Arachidonic acid [webbook.nist.gov]

- 10. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Glycerol [drugfuture.com]
- 12. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [TG(16:0-d9/20:4/16:0) molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416307#tg-16-0-d9-20-4-16-0-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com